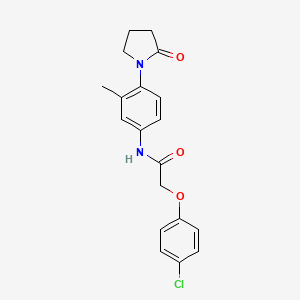

2-(4-chlorophenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multistep reactions starting from basic precursors to achieve the desired complex molecules. For instance, compounds derived from indibulin and combretastatin scaffolds, known for their anti-mitotic activities, have been synthesized using a multistep reaction process, demonstrating cytotoxic activity against cancerous cell lines (Saeedian Moghadam & Amini, 2018). This indicates the potential complexity and effectiveness of the synthesis processes for similar compounds.

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular arrangement and interactions within the compound. For example, studies on C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal how molecules are linked through hydrogen bonds and other interactions, forming complex sheets or interwoven structures (Narayana et al., 2016). These structural details are crucial for understanding the molecular functionality and potential reactivity.

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, influenced by their molecular structure. The reactivity can be analyzed through the synthesis of different derivatives and their subsequent evaluation for biological activities. For instance, the development of potent opioid kappa agonists through the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation in vitro showcases the specific chemical reactions acetamides can undergo (Costello et al., 1991).

Physical Properties Analysis

The physical properties of acetamides, such as solubility, melting points, and crystalline structure, are determined through experimental analyses. For example, the study of the crystal structures of acetamides reveals specific intermolecular interactions and the influence of substituents on the molecule's physical properties (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are critical aspects of acetamides. Research on the oxidation reactivity of certain acetamide derivatives highlights the diverse pathways and products that can result from chemical reactions, emphasizing the compound's versatile chemical properties (Pailloux et al., 2007).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The compound can be involved in the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides and 2-buten-4-olides. This process suggests a mechanism that could be explained by the hard and soft acids and bases (HSAB) concept, proposing potential applications in synthetic organic chemistry (Sato, Nishino, & Kurosawa, 1987).

Potential Biological Activities

Antioxidant Properties : Synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, including structures similar to the compound , has shown considerable antioxidant activity. This implies potential therapeutic applications in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Antibacterial Agents : Synthesis of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related structures demonstrated moderate to good antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Cytotoxic Activity : A novel compound derived from the indibulin and combretastatin scaffolds, incorporating elements similar to the compound of interest, exhibited good cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer therapy (Moghadam & Amini, 2018).

Herbicide Potential : Studies on 2,4-D esters, structurally related to the compound , have shown controlled-release properties, indicating potential use in agricultural applications as herbicides (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).

Pesticide Sensitivity : Research involving 2,4,5-trichlorophenoxy acetic acid, a chemical with similarities to the compound of interest, focused on adsorption behavior and pesticide-sensitive membrane electrode fabrication, indicating potential applications in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-13-11-15(6-9-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSUZBCNMVERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)

![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)

![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)

![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)